2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE
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Overview
Description
2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of a substituted pyrimidine with appropriate reagents to introduce the methylsulfanyl, phenyl, and prop-2-en-1-ylamino groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions. Examples include:
- 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-THIONE
- 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-OL .
Uniqueness
What sets 2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-methylsulfanyl-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-3-9-17-14-12(10-16)13(18-15(19-14)20-2)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZNCSOQNAGBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCC=C)C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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